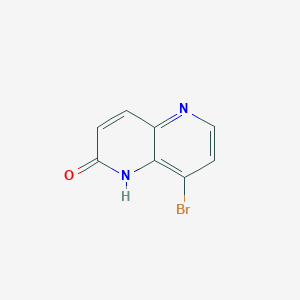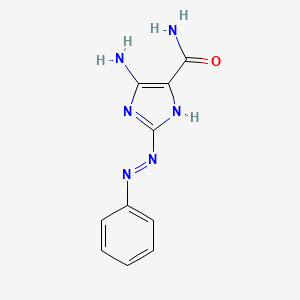
5-Amino-2-(phenylhydrazinylidene)imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(phenylhydrazinylidene)imidazole-4-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(phenylhydrazinylidene)imidazole-4-carboxamide typically involves the cyclization of amido-nitriles. One novel protocol reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, scalable reaction conditions, and cost-effective reagents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(phenylhydrazinylidene)imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated imidazole compounds .
Scientific Research Applications
5-Amino-2-(phenylhydrazinylidene)imidazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of materials with specific properties, such as catalysts and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-2-(phenylhydrazinylidene)imidazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can stimulate AMP-dependent protein kinase (AMPK) activity, which plays a crucial role in cellular energy homeostasis . The compound’s ability to activate AMPK makes it a potential candidate for therapeutic applications in conditions like diabetes and cardiac ischemia .
Comparison with Similar Compounds
Similar Compounds
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR): An intermediate in purine biosynthesis that also activates AMPK.
Histidine: An amino acid with an imidazole side chain, involved in enzyme catalysis.
Purines: Nitrogen-containing heterocycles that share structural similarities with imidazoles.
Uniqueness
5-Amino-2-(phenylhydrazinylidene)imidazole-4-carboxamide is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and interact with various biological targets. Its ability to activate AMPK distinguishes it from other imidazole derivatives and highlights its potential in therapeutic applications .
Properties
CAS No. |
83296-77-9 |
|---|---|
Molecular Formula |
C10H10N6O |
Molecular Weight |
230.23 g/mol |
IUPAC Name |
4-amino-2-phenyldiazenyl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C10H10N6O/c11-8-7(9(12)17)13-10(14-8)16-15-6-4-2-1-3-5-6/h1-5H,11H2,(H2,12,17)(H,13,14) |
InChI Key |
REGGLIYWYURHMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=NC(=C(N2)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


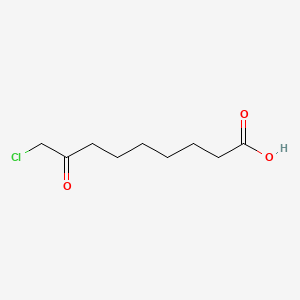
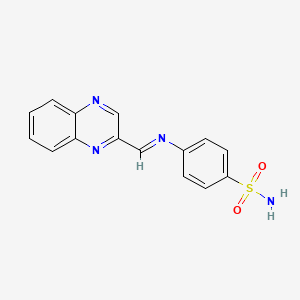
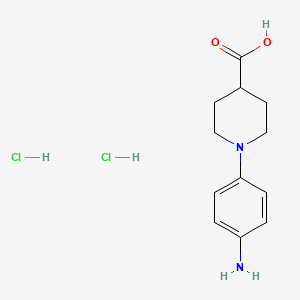
![5-[(2,4-Dinitrophenyl)amino]penta-2,4-dienal](/img/structure/B13994191.png)
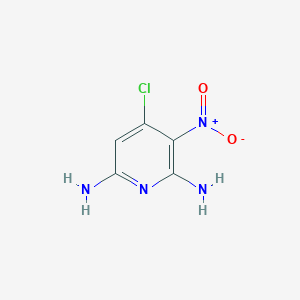


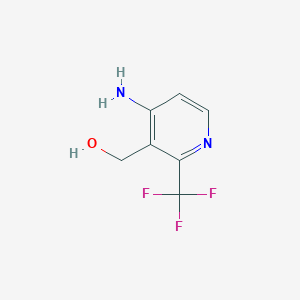
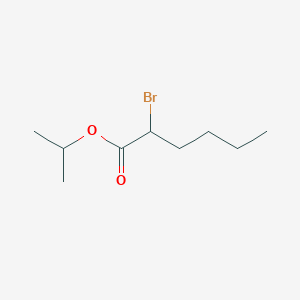

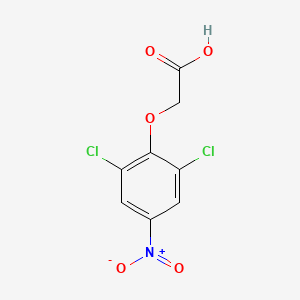
![2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one](/img/structure/B13994232.png)
